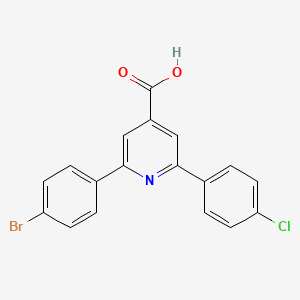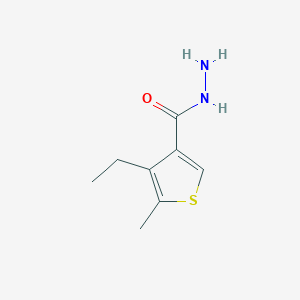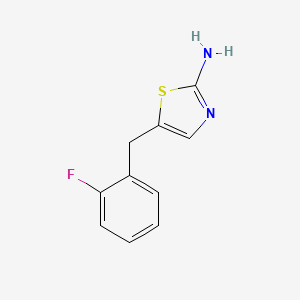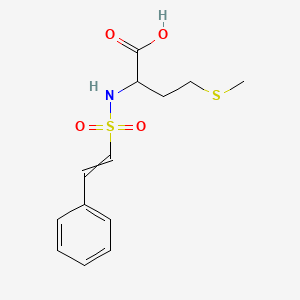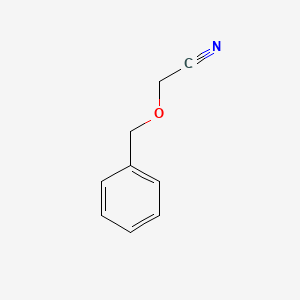![molecular formula C5H5NO2 B1274894 3-Azabicyclo[3.1.0]hexane-2,4-dione CAS No. 5617-69-6](/img/structure/B1274894.png)
3-Azabicyclo[3.1.0]hexane-2,4-dione
Vue d'ensemble
Description
3-Azabicyclo[3.1.0]hexane-2,4-dione is a type of nitrogen-containing heterocycle . It’s a key structural feature found in a wide range of biologically active natural products, drugs, and agrochemicals .
Synthesis Analysis
The synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-dione has made significant progress since 2010 . A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of 3-Azabicyclo[3.1.0]hexane-2,4-dione is characterized by a conformationally constrained bicyclic isostere for the piperidine motif . This core structure has been incorporated into the structure of various bioactive compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-dione include intramolecular cyclopropanation, metal-catalyzed oxidative cyclization of 1,6-enynes, and cyclopropanation of N-allylamino acid dimethylamides using Ti(II) reagents . In recent years, [3 + 2] cycloaddition process has been the most popular method to construct this cyclopropane ring of 3-azabicyclo[3.1.0]hexanes .Applications De Recherche Scientifique
Antitumor Agents
A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents . The compounds have demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .
Treatment of Pruritus
The 3-azabicyclo[3.1.0]hexane framework has been used in the development of potent μ opioid receptor antagonists for the treatment of pruritus .
Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)
The 3-azabicyclo[3.1.0]hexane framework has also been used in the development of ketohexokinase (KHK) inhibitors for the treatment of non-alcoholic fatty liver disease (NAFLD) .
Muscarinic Receptor Antagonist
The 3-azabicyclo[3.1.0]hexane framework has been used in the development of muscarinic receptor antagonists .
T-type Calcium Channel Inhibitor
The 3-azabicyclo[3.1.0]hexane framework has been used in the development of T-type calcium channel inhibitors .
Synthesis of Fluorinated Compounds
The decoration of organic molecules with fluorinated groups often affects their physicochemical and biological properties such as metabolic stability and lipophilicity . Therefore, the 3-azabicyclo[3.1.0]hexane framework has been used in the synthesis of fluorinated compounds .
Orientations Futures
The synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . To match the increasing scientific and practical demands, it is still of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .
Mécanisme D'action
Target of Action
3-Azabicyclo[3.1.0]hexane-2,4-dione is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . .
Mode of Action
The exact mode of action of 3-Azabicyclo[31It is known that the compound is involved in various synthetic approaches based on transition metal catalysis . These approaches include the synthesis of 3-Azabicyclo[3.1.0]hexane derivatives by three- and five-membered ring fusion, as well as numerous one-pot syntheses from acyclic precursors via tandem cyclizations .
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[31It is known that the compound is often present in various natural and synthetic biologically active compounds , suggesting that it may interact with multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[31It is known that similar compounds show strong binding to plasma proteins (ppb, more than 97%) and high human intestinal absorption values (hia, 955–967%), while Caco-2 cell permeability ranged from 239 to 483 nm/s .
Result of Action
The specific molecular and cellular effects of 3-Azabicyclo[31It is known that similar compounds are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[31It is known that the compound is used in various synthetic approaches that may be influenced by environmental factors .
Propriétés
IUPAC Name |
3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-2-1-3(2)5(8)6-4/h2-3H,1H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQOPDGATRGDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.1.0]hexane-2,4-dione | |
CAS RN |
5617-69-6 | |
| Record name | 3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do derivatives of 3-Azabicyclo[3.1.0]hexane-2,4-dione interact with the aromatase enzyme?
A1: Research has shown that certain derivatives, like 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a), act as inhibitors of the aromatase enzyme []. These inhibitors bind to the enzyme's active site, preventing the conversion of androgens to estrogens. This inhibition is evidenced by Type II difference spectra observed in studies with the aromatase enzyme [].
Q2: What makes some 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives more potent aromatase inhibitors than others?
A2: Structure-activity relationship (SAR) studies have revealed that modifications to the basic 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione structure can significantly impact inhibitory potency []. For example, introducing butyl or pentyl substituents to the nitrogen at position 3 dramatically increases the inhibitory activity against aromatase. Compounds 9e and 9f, with butyl and pentyl substituents respectively, exhibited approximately 100 times greater potency compared to the unsubstituted analogue and the known aromatase inhibitor aminoglutethimide []. Conversely, modifications to the para-amino group, such as alkylation or replacement with other functional groups, resulted in a complete loss of inhibitory activity against both aromatase and the cholesterol side chain cleavage (CSCC) enzyme [].
Q3: Are there alternative synthesis routes for specific 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives?
A3: Yes, efficient synthetic methods have been developed for specific derivatives. For instance, a new approach utilizing DBU-mediated endo-exo conversion has been reported for synthesizing ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate []. This specific derivative is a crucial intermediate in the synthesis of Trovafloxacin, highlighting the importance of optimized synthetic pathways for these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Benzyloxy)-3-nitrophenyl]acetic acid](/img/structure/B1274817.png)
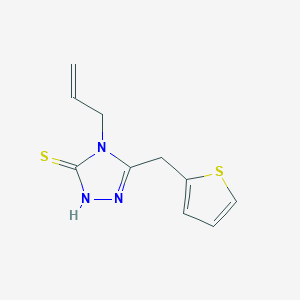
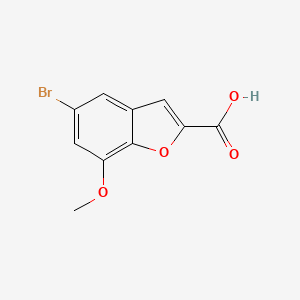


![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)
